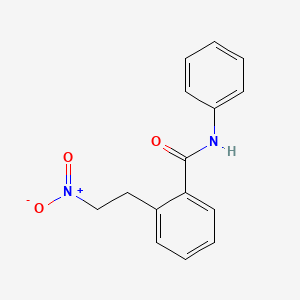

2-(2-nitroethyl)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-nitroethyl)-N-phenylbenzamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-phenylbenzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the Friedel-Crafts acylation to introduce the benzamide group. The nitro group is then reduced to an amine, which is subsequently alkylated to form the nitroethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-nitroethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(2-nitroethyl)-N-phenylbenzamide can be achieved through several methods. One notable approach involves the reaction of 2-nitroethylamine with phenylbenzoyl chloride, resulting in a compound characterized by both amide and nitro functionalities. The presence of these groups contributes to the compound's reactivity and potential biological activity.

Key Synthetic Methods

- Reaction with Phenylbenzoyl Chloride : This method yields high purity and good yields of the target compound.

- Domino Reactions : Recent studies have highlighted the use of oxidative rearrangement techniques to synthesize derivatives of this compound, enhancing functional group tolerance and improving yield efficiency .

The biological applications of this compound have been investigated primarily in the context of anticancer activity. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

Anticancer Studies

- Cytotoxicity Testing : The compound has been screened against multiple cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Results indicated that certain derivatives exhibit significant cytotoxicity, with IC50 values ranging from 7.5 to 11.1 μM for the most active compounds .

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .

Structural Variations and Derivatives

The structural diversity of this compound allows for the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For instance, modifications at the benzene ring or variations in the nitro group can lead to improved efficacy or reduced toxicity.

Notable Derivatives

- Imidazole-Based Derivatives : Recent research has focused on synthesizing imidazole-containing derivatives of N-phenylbenzamide, which have shown promising anticancer activity and favorable drug-like properties .

- Hybrid Compounds : The combination of different pharmacophores through hybridization techniques has resulted in compounds that retain the beneficial properties of both parent structures while potentially mitigating their limitations .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in medicinal chemistry:

- Cytotoxicity Evaluation : A study systematically evaluated a series of derivatives against various cancer cell lines, establishing a correlation between structural modifications and biological activity. Compounds with electron-donating groups on the benzene ring demonstrated enhanced cytotoxic effects compared to their electron-withdrawing counterparts .

- Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities and interactions with key protein targets. These studies provide insights into how structural changes can influence efficacy and selectivity against cancer cells .

Wirkmechanismus

The mechanism of action of 2-(2-nitroethyl)-N-phenylbenzamide involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide moiety may also contribute to its binding affinity to specific proteins or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-nitrodiphenylamine: Similar in structure but lacks the ethyl chain.

(2-nitroethyl)benzene: Similar nitroethyl group but lacks the benzamide moiety.

(2-nitroethenyl)benzene: Contains a nitroethenyl group instead of a nitroethyl group.

Uniqueness

2-(2-nitroethyl)-N-phenylbenzamide is unique due to the combination of the nitroethyl group and the benzamide moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(2-nitroethyl)-N-phenylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Chemical Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

The synthesis typically involves the reaction of N-phenylbenzamide with a nitroethylating agent. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as refluxing in organic solvents or utilizing microwave-assisted synthesis techniques.

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-phenylbenzamide derivatives, including this compound. For instance, compounds in this class have demonstrated effectiveness against enteroviruses, particularly Enterovirus 71 (EV71) and Coxsackievirus A9 (CVA9).

- Mechanism of Action : The antiviral mechanism appears to involve direct binding to viral capsids, stabilizing them and preventing uncoating during the viral lifecycle. This interaction was confirmed through docking studies and real-time assays that showed a significant reduction in viral infectivity at low micromolar concentrations .

Anticancer Activity

In addition to antiviral effects, this compound has shown promising anticancer activity. Studies involving various human cancer cell lines revealed that derivatives of N-phenylbenzamide can induce apoptosis and inhibit cell proliferation.

- Case Study : A series of N-phenylbenzamide derivatives were tested against breast cancer cell lines using the MTT assay. Compounds exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control agents such as doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Substituent Effects : Electron-withdrawing groups on the benzene ring enhance antiviral activity against EV71. For example, introducing halogens at specific positions increased potency significantly .

- Amide Group Importance : The amide functional group is crucial for maintaining biological activity; modifications that disrupt this moiety often lead to loss of efficacy .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-(2-nitroethyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPWPBOAEPMVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.